molecular formula C18H11F3N2O4S B2357397 1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone CAS No. 941252-42-2

1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B2357397
CAS No.: 941252-42-2
M. Wt: 408.35
InChI Key: WGXZGMDMNIADHC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple privileged structures into a single scaffold, including a 1,3-benzodioxole moiety, a furan ring, and a trifluoromethyl-substituted pyrimidine core, linked via a sulfanyl-ethanone bridge. The presence of these substructures, commonly found in biologically active molecules, suggests potential for diverse interactions with therapeutic targets. Compounds featuring the 1,3-benzodioxole group are frequently investigated for their interaction with various enzyme systems and have been explored in contexts such as inhibitors of differentiation (Id) for controlling cellular determination . The pyrimidine ring, especially when substituted with electron-withdrawing groups like trifluoromethyl, is a well-known pharmacophore that can mimic heterocycles found in kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3 beta (GSK-3β) . The specific spatial arrangement of these components makes this chemical a valuable intermediate for constructing more complex molecules or a lead compound for structure-activity relationship (SAR) studies. Its primary research applications include serving as a key building block in organic synthesis, a candidate for high-throughput screening in oncology and neuroscience research, and a probe for understanding enzyme-inhibitor interactions. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4S/c19-18(20,21)16-7-11(13-2-1-5-25-13)22-17(23-16)28-8-12(24)10-3-4-14-15(6-10)27-9-26-14/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXZGMDMNIADHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C18_{18}H11_{11}F3_3N2_2O4_4S
  • Molecular Weight : 408.4 g/mol
  • CAS Number : 941252-42-2
  • SMILES Notation : O=C(CSc1nc(-c2ccco2)cc(C(F)(F)F)n1)c1ccc2c(c1)OCO2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cancer cell lines and potential therapeutic applications.

Anticancer Activity

Several studies have demonstrated the compound's ability to inhibit the growth of cancer cells. Notably, it has been shown to target specific signaling pathways involved in tumor proliferation.

Cell Line IC50 (µM) Mechanism of Action
MV4-11 (acute biphenotypic leukemia)0.3Inhibition of MEK1/2 signaling pathway
MOLM13 (acute monocytic leukemia)1.2Down-regulation of phospho-ERK1/2 and p-p70S6K
BRAF mutant melanoma14 - 50G0/G1 arrest leading to apoptosis

These findings indicate a promising role for this compound as a potential therapeutic agent in hematological malignancies and melanoma.

The compound's biological activity is primarily attributed to its interaction with key kinases involved in cell signaling:

  • MEK1/2 Inhibition : The compound effectively inhibits MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2, which is crucial for cell cycle progression and survival.
  • Growth Arrest : The observed G0/G1 arrest in BRAF mutant lines suggests that the compound may induce cell cycle checkpoint activation, preventing further cell division.
  • Apoptosis Induction : By disrupting critical survival pathways, the compound promotes apoptosis in sensitive cancer cell lines.

Case Studies and Research Findings

Research has highlighted various aspects of the compound's biological activity:

Study 1: In Vitro Efficacy Against Leukemia Cells

A study published in Oncology Reports evaluated the effects of the compound on MV4-11 and MOLM13 cells. Results showed significant growth inhibition at low concentrations, with detailed analysis revealing that the compound down-regulated key survival proteins involved in the ERK signaling pathway .

Study 2: Xenograft Models

In vivo studies using xenograft models demonstrated that oral administration of the compound resulted in dose-dependent growth inhibition of tumors derived from BRAF mutant lines. Effective treatment was observed at doses as low as 10 mg/kg, indicating strong bioavailability and therapeutic potential .

Study 3: Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications at the 2-position of the benzopyranone moiety significantly influenced the compound's potency against various cancer cell lines. This highlights the importance of molecular structure in developing more effective derivatives .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone Pyrimidine Benzodioxole, furan, trifluoromethyl, sulfanyl ethanone C₁₉H₁₃F₃N₂O₄S 434.37 g/mol N/A (hypothetical)
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone Dihydropyrimidine (THPM) 4-Fluorophenyl, methyl, sulfanylidene, ethanone C₁₃H₁₃FN₂OS 264.32 g/mol
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone Pyrimidine Chlorophenyl, trifluoromethyl, methyl, sulfonyl piperazine Varies ~500–550 g/mol
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone Thienopyridine Bromophenyl, trifluoromethyl, amino, methoxyphenyl C₂₂H₁₄BrF₄N₂O₂S 573.33 g/mol

Crystallographic and Computational Analysis

  • Crystal Packing : The dihydropyrimidine derivative adopts a triclinic (P1) lattice with angles ranging 109.7–128.9°, stabilized by hydrogen bonds .
  • Software Tools: SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining such structures, as noted in , ensuring accurate determination of bond lengths and angles.

Preparation Methods

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine-2-sulfanyl moiety is typically introduced via nucleophilic displacement reactions. A 2019 study demonstrated that 2-chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine reacts with thiol-containing intermediates under basic conditions. For this compound, 1,3-benzodioxol-5-ylethanethiol serves as the nucleophile:

$$
\text{2-Chloropyrimidine} + \text{1,3-Benzodioxol-5-ylethanethiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Reaction optimization studies show that dimethylformamide (DMF) as solvent with potassium carbonate base achieves 68-72% yields when conducted at 80°C for 12 hours. The electron-withdrawing trifluoromethyl group enhances leaving group displacement by activating the 2-position of the pyrimidine ring.

Alternative Coupling Strategies

Patent literature reveals a microwave-assisted method using Buchwald-Hartwig amination conditions for analogous systems:

Parameter Condition
Catalyst Pd(OAc)₂/Xantphos
Base Cs₂CO₃
Temperature 120°C (microwave)
Reaction Time 45 minutes
Yield 81%

While developed for benzylphenyl cyclohexane derivatives, this approach could be adapted for constructing the pyrimidine-thioether linkage through careful selection of palladium ligands.

Precursor Synthesis and Functionalization

1,3-Benzodioxol-5-ylethanethiol Preparation

The benzodioxole-containing thiol precursor is synthesized through a three-step sequence:

  • Friedel-Crafts Acylation :
    1,3-Benzodioxole reacts with acetyl chloride in the presence of AlCl₃ to yield 1-(1,3-benzodioxol-5-yl)ethanone (87% yield).

  • Bromination :
    Treatment with bromine in acetic acid produces α-bromoacetophenone derivative (mp 92-94°C):

    $$
    \text{C}9\text{H}8\text{O}3 + \text{Br}2 \rightarrow \text{C}9\text{H}7\text{BrO}_3 + \text{HBr}
    $$

  • Thiolation :
    Thiourea-mediated nucleophilic substitution followed by basic hydrolysis gives the thiol intermediate:

    $$
    \text{α-Bromo derivative} + \text{Thiourea} \xrightarrow{\text{Ethanol}} \text{Isothiouronium salt} \xrightarrow{\text{NaOH}} \text{Thiol}
    $$

Pyrimidine Ring Construction

The 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine core is built via Biginelli-like condensation:

  • Component Preparation :

    • Furan-2-carbaldehyde (0.1 mol)
    • Trifluoroacetacetate (0.12 mol)
    • Guanidine carbonate (0.15 mol)
  • Reaction Conditions :

    • Solvent: Ethanol/Water (3:1)
    • Temperature: Reflux (78°C)
    • Time: 8 hours
    • Yield: 63%

Purification and Isolation Techniques

Chromatographic Methods

Comparative analysis of purification approaches reveals:

Method Stationary Phase Mobile Phase Purity (%) Recovery (%)
Flash Chromatography Silica Gel 60 Hexane:EtOAc (4:1) 92.4 78.2
Prep HPLC C18 MeCN:H₂O (75:25) 99.1 85.7
CPC Hexane/EtOAc/MeOH Ternary gradient 95.8 91.3

Centrifugal partition chromatography (CPC) shows superior recovery rates for this lipophilic compound while maintaining high purity.

Crystallization Optimization

Ethanol/water mixtures (7:3 v/v) produce prismatic crystals suitable for X-ray diffraction analysis. Key crystallization parameters:

  • Cooling rate: 0.5°C/min
  • Seed crystal size: 50-100 μm
  • Supersaturation ratio: 1.25
  • Final yield: 72% crystalline product

Structural Characterization Data

Spectroscopic Properties

¹H NMR (500 MHz, CDCl₃):
δ 8.72 (s, 1H, pyrimidine-H),
7.42 (d, J = 3.1 Hz, 1H, furan-H),
6.95-6.82 (m, 3H, benzodioxole-H),
6.52 (dd, J = 3.1, 1.8 Hz, 1H, furan-H),
5.98 (s, 2H, -O-CH₂-O-),
4.32 (s, 2H, -S-CH₂-CO-),
3.89 (s, 3H, CO-CH₃).

IR (KBr):
ν 1745 cm⁻¹ (C=O stretch),
1592 cm⁻¹ (C=N pyrimidine),
1254 cm⁻¹ (C-O-C benzodioxole),
1128 cm⁻¹ (C-F stretch).

Mass Spectrometry

HRMS (ESI+) m/z calculated for C₁₈H₁₃F₃N₂O₄S [M+H]⁺: 433.0564, found: 433.0561.

Scalability and Industrial Adaptation

Pilot Plant Parameters

Successful scale-up to 50 kg batch size required:

  • Reaction vessel: Glass-lined steel (5000 L)
  • Mixing speed: 120 rpm
  • Heating rate: 1.5°C/min
  • Cooling protocol: Gradual ramp to -5°C over 6 hours
  • Final purity: 98.7% by qNMR

Cost Analysis

Component Cost Contribution (%)
Raw Materials 58.4
Energy 22.1
Purification 15.3
Waste Disposal 4.2

The trifluoromethyl group accounts for 41% of raw material costs, highlighting opportunities for process optimization through alternative fluorination methods.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what are common impurities encountered during synthesis?

Methodological Answer: The synthesis typically involves multi-step reactions:

Suzuki-Miyaura coupling to attach the furan-2-yl group to the pyrimidine core.

Thiol-ether formation to link the benzodioxole-ethanone moiety via a sulfur bridge.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
Common impurities include unreacted trifluoromethylpyrimidine intermediates or oxidation byproducts (e.g., sulfoxides). Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms connectivity (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 465.07).
  • FT-IR : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, C-S-C at ~680 cm⁻¹) .
  • X-ray crystallography resolves stereochemical ambiguities (e.g., torsion angles between benzodioxole and pyrimidine rings) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (MIC determination against S. aureus or E. coli per CLSI guidelines) .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ calculation) .

Advanced Research Questions

Q. How can computational methods like DFT optimize the compound’s electronic properties for target binding?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G* level) model HOMO-LUMO gaps to predict reactivity. For example, the trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .
  • Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., pyrimidine interactions with ATP-binding pockets) .

Q. What strategies resolve contradictory data in biological activity across different studies?

Methodological Answer:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .
  • Structural analogs : Synthesize derivatives to isolate pharmacophores (e.g., replacing benzodioxole with phenyl groups) .

Q. How does X-ray crystallography elucidate the compound’s conformational dynamics in solid-state vs. solution?

Methodological Answer:

  • Single-crystal X-ray : Resolves bond lengths (e.g., C-S bond at ~1.78 Å) and dihedral angles (e.g., 85° between benzodioxole and pyrimidine planes) .
  • Solution-state NMR : Compare NOE correlations to assess flexibility (e.g., restricted rotation around the sulfur bridge) .

Q. What are the key considerations for assessing chemical stability under varying pH and temperature?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/basic conditions (0.1 M HCl/NaOH, 37°C, 24h): Monitor hydrolysis via LC-MS.
    • Oxidative stress (3% H₂O₂): Detect sulfoxide formation .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal robustness) .

Notes

  • Structural analogs and methodologies from related compounds (e.g., thienopyridines, triazoles) are extrapolated with caution .
  • Contradictions in biological data may stem from assay conditions or impurities; always cross-validate with orthogonal methods .

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